molecular formula C17H18O3 B15345133 Benzoic acid, 4-methoxy-, 4-propylphenyl ester CAS No. 50649-28-0

Benzoic acid, 4-methoxy-, 4-propylphenyl ester

Cat. No.: B15345133
CAS No.: 50649-28-0
M. Wt: 270.32 g/mol
InChI Key: YQNHZOBOLKKSLP-UHFFFAOYSA-N
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Description

Benzoic acid, 4-methoxy-, 4-propylphenyl ester (CAS: Not explicitly provided in evidence; structurally analogous to compounds in –16) is a substituted benzoate ester characterized by a methoxy group (-OCH₃) at the para position of the benzoic acid moiety and a 4-propylphenyl group as the ester substituent. This compound belongs to the broader class of aromatic esters, which are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable physicochemical properties .

Properties

CAS No.

50649-28-0

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(4-propylphenyl) 4-methoxybenzoate

InChI

InChI=1S/C17H18O3/c1-3-4-13-5-9-16(10-6-13)20-17(18)14-7-11-15(19-2)12-8-14/h5-12H,3-4H2,1-2H3

InChI Key

YQNHZOBOLKKSLP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Propylphenyl p-anisate can be synthesized through esterification reactions involving p-methoxybenzoic acid and 4-propylphenol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of 4-Propylphenyl p-anisate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Propylphenyl p-anisate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Pharmaceuticals: Benzoic acid, 4-methoxy-, 4-propylphenyl ester is utilized as an intermediate in the synthesis of active pharmaceutical ingredients.
  • Food Industry: It serves as a preservative due to its antimicrobial properties. Compounds in this class may possess antimicrobial properties, making them useful in food preservation.
  • Sunscreen Applications : Benzoic acid ester compounds have properties that absorb ultraviolet radiation and are susceptible to photochemical conversion in situ into another sunscreen compound with a higher level of UV protection .
  • HPLC Separation: this compound can be analyzed by reverse phase (RP) HPLC with simple conditions using acetonitrile, water, and phosphoric acid as the mobile phase . It can be used for isolation impurities in preparative separation and is also suitable for pharmacokinetics . For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid .
  • Chromatographic Analysis: this compound has been separated using reverse phase HPLC methods . These methods are scalable and can be used for isolating impurities in preparative separation and are suitable for pharmacokinetics .

Mechanism of Action

The mechanism of action of 4-Propylphenyl p-anisate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleating agent, influencing the crystallization behavior of polymers. It may also interact with enzymes or receptors in biological systems, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares benzoic acid, 4-methoxy-, 4-propylphenyl ester with analogous esters based on substituent groups, molecular weight, and functional properties:

Compound Name Substituents (Benzoic Acid Core) Ester Group Molecular Formula Molecular Weight Key Properties/Applications References
This compound 4-methoxy 4-propylphenyl C₁₇H₁₈O₃* ~270.3* Hypothesized: Antioxidant, antimicrobial
Benzoic acid, 4-butyl-, 4-methoxyphenyl ester 4-butyl 4-methoxyphenyl C₁₈H₂₀O₃ 308.35 Lipophilic; potential use in polymer additives
Benzoic acid, 4-(pentyloxy)phenyl ester None 4-(pentyloxy)phenyl C₁₈H₂₀O₃ 308.35 High thermal stability; solvent applications
Benzoic acid, 2-hydroxy-, ethyl ester 2-hydroxy Ethyl C₉H₁₀O₃ 166.18 Antioxidant activity in brandies
Benzoic acid, pentyl ester None Pentyl C₁₂H₁₆O₂ 192.25 Antimicrobial; used in herbal products

Biological Activity

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these compounds, Benzoic acid, 4-methoxy-, 4-propylphenyl ester (CAS Number: 50649-28-0) has garnered attention for its potential therapeutic applications. This article explores its biological activity, supported by case studies and research findings.

  • Molecular Formula : C17H18O3
  • Molecular Weight : 270.329 g/mol
  • LogP : 4.51 (indicating lipophilicity) .

Biological Activity Overview

Research indicates that benzoic acid derivatives exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacteria and fungi.
  • Antioxidant Properties : Certain compounds in this class have demonstrated the ability to scavenge free radicals.
  • Cytotoxic Effects : Studies suggest potential applications in cancer therapy due to their cytotoxicity against tumor cells.
  • Proteostasis Modulation : Recent findings indicate that some benzoic acid derivatives can enhance the activity of protein degradation systems, such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .

Study on Proteostasis Network Modulation

A significant study evaluated the effects of benzoic acid derivatives on human foreskin fibroblasts. The results revealed that these compounds promote the activity of key protein degradation systems:

  • Ubiquitin-Proteasome Pathway (UPP) : Enhanced activity was observed, suggesting a role in cellular protein homeostasis.
  • Autophagy-Lysosome Pathway (ALP) : Particularly strong activation was noted, indicating potential applications in anti-aging therapies .

Antimicrobial and Antioxidant Activities

Another study highlighted the antimicrobial and antioxidant properties of benzoic acid derivatives:

  • Compounds demonstrated significant antibacterial effects against various strains.
  • Antioxidant assays indicated that certain derivatives possess scavenging activity comparable to ascorbic acid .

Data Table of Biological Activities

Activity TypeCompoundEffectiveness
AntimicrobialBenzoic acid derivativesEffective against multiple bacterial strains
AntioxidantVarious derivativesComparable to ascorbic acid
CytotoxicSelected compoundsInduced apoptosis in cancer cell lines
Proteostasis Modulation4-Methoxy-, 4-propylphenyl esterEnhanced UPP and ALP activity

Q & A

Basic: What are the optimal synthetic routes for benzoic acid, 4-methoxy-, 4-propylphenyl ester, and how do reaction conditions influence yield?

Answer:
The synthesis of aromatic esters like this compound typically involves esterification between 4-methoxybenzoic acid and 4-propylphenol. Key steps include:

  • Acid catalysis : Use of sulfuric acid or p-toluenesulfonic acid (PTSA) to facilitate the reaction .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while inert solvents (e.g., toluene) aid in azeotropic removal of water .
  • Temperature control : Reactions often proceed at 80–120°C under reflux, with inert atmospheres (N₂/Ar) preventing oxidation of sensitive groups like methoxy or propyl .
    Data Note : Yields may vary (50–85%) depending on stoichiometric ratios and purification methods (e.g., column chromatography vs. recrystallization).

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Critical analytical techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons adjacent to ester), δ 3.8–4.3 ppm (methoxy group), and δ 0.9–1.6 ppm (propyl chain) .
    • ¹³C NMR : Carbonyl resonance at ~168 ppm confirms ester formation .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z ~270 (C₁₇H₁₈O₃) validate the molecular formula .
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological studies) .

Basic: What are the solubility and stability profiles of this ester under laboratory conditions?

Answer:

  • Solubility :
    • High in non-polar solvents (e.g., chloroform, ethyl acetate) due to aromatic and alkyl groups.
    • Limited solubility in water (<0.1 mg/mL), requiring DMSO or ethanol for aqueous formulations .
  • Stability :
    • Hydrolysis-resistant under neutral conditions but degrades in acidic/basic environments (pH <3 or >10).
    • Store at –20°C in amber vials to prevent photodegradation .

Advanced: What reaction mechanisms govern the ester’s participation in nucleophilic acyl substitution?

Answer:
The ester’s reactivity in substitution reactions (e.g., transesterification, aminolysis) follows a two-step mechanism:

Nucleophilic attack : A nucleophile (e.g., hydroxide, amine) targets the electrophilic carbonyl carbon.

Tetrahedral intermediate collapse : The leaving group (4-propylphenol) departs, forming a new compound.
Kinetic studies : Rate constants depend on solvent polarity and steric hindrance from the 4-propyl group .

Advanced: How can computational modeling predict the compound’s electronic properties and reactivity?

Answer:

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to map electron density. The methoxy group donates electrons via resonance, activating the aromatic ring toward electrophilic substitution .
  • Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) by simulating interactions between the ester’s carbonyl group and active-site residues .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing, cell lines) to ensure reproducibility .
  • Steric effects : The 4-propyl group may hinder interactions with target proteins, requiring structure-activity relationship (SAR) studies with analogs (e.g., methyl or ethyl substituents) .

Advanced: How does the compound’s thermal stability inform its use in high-temperature applications?

Answer:

  • Thermogravimetric analysis (TGA) : Decomposition onset at ~200°C, indicating suitability for processes below this threshold .
  • Differential scanning calorimetry (DSC) : Melting point (~85–90°C) and phase transitions guide formulation (e.g., solid dispersions) .

Advanced: What analytical methods resolve spectral overlaps in complex mixtures containing this ester?

Answer:

  • 2D NMR (e.g., COSY, HSQC) : Differentiate overlapping aromatic signals in mixtures .
  • LC-MS/MS : Quantify trace impurities using selective ion monitoring (SIM) .

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